

# The Role of BMS-986202 in Inhibiting IL-23 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986202 |           |
| Cat. No.:            | B8144625   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-986202 is a potent, selective, and orally active small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It exhibits a novel mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the adjacent catalytic (JH1) domain. This targeted approach allows for the selective blockade of signaling pathways driven by cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. This technical guide provides an in-depth overview of the role of BMS-986202 in inhibiting IL-23 signaling, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

# The IL-23 Signaling Pathway and its Role in Inflammation

Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit (shared with IL-12), that plays a crucial role in the differentiation, expansion, and maintenance of T helper 17 (Th17) cells.[1] The IL-23 signaling cascade is initiated by the binding of IL-23 to its receptor complex, which consists of the IL-12R $\beta$ 1 and IL-23R subunits. This binding event



brings the associated JAK family members, TYK2 and JAK2, into close proximity, leading to their trans-phosphorylation and activation.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Recruited STAT3 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the initiation of target gene transcription. These target genes include those encoding for proinflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of the Th17 cell response and key drivers of inflammation in diseases like psoriasis and inflammatory bowel disease.[2][3][4]

## **Mechanism of Action of BMS-986202**

BMS-986202 exerts its inhibitory effect through a distinct allosteric mechanism. Unlike many kinase inhibitors that compete with ATP at the catalytic site of the JH1 domain, BMS-986202 binds with high affinity and selectivity to the pseudokinase (JH2) domain of TYK2.[5] The JH2 domain, while catalytically inactive, plays a crucial regulatory role in modulating the kinase activity of the JH1 domain. By binding to the JH2 domain, BMS-986202 stabilizes an inactive conformation of TYK2, thereby preventing its activation and subsequent downstream signaling events. This allosteric inhibition effectively blocks the phosphorylation of STAT3 in response to IL-23, leading to a reduction in the production of pathogenic Th17 cytokines.

# **Quantitative Data on BMS-986202 Activity**

The following tables summarize the key quantitative data regarding the potency and selectivity of **BMS-986202**.

Table 1: In Vitro Potency of BMS-986202



| Target                 | Assay Type                         | Parameter | Value (nM) |
|------------------------|------------------------------------|-----------|------------|
| TYK2 JH2               | Binding Assay                      | IC50      | 0.19       |
| TYK2 JH2               | Binding Assay                      | Ki        | 0.02       |
| IL-23 Signaling        | Cellular Assay (Kit225<br>T cells) | IC50      | 12         |
| IFNα Signaling         | Cellular Assay (Kit225<br>T cells) | IC50      | 10         |
| IFNα-stimulated pSTAT5 | Human Whole Blood<br>Assay         | IC50      | 58         |
| IFNα-stimulated pSTAT5 | Murine Whole Blood<br>Assay        | IC50      | 481        |

Table 2: Preclinical Efficacy of BMS-986202 in Mouse Models

| Disease Model                                 | Dosing Regimen                     | Key Findings                                             |
|-----------------------------------------------|------------------------------------|----------------------------------------------------------|
| IL-23-Induced Acanthosis<br>(Psoriasis Model) | 3-30 mg/kg, oral, daily for 9 days | Dose-dependent inhibition of ear swelling.               |
| Anti-CD40-Induced Colitis                     | Not specified                      | Efficacious in reducing colitis.                         |
| Spontaneous Lupus                             | Not specified                      | Efficacious in a model of lupus.                         |
| IL-12/IL-18-Induced IFNy<br>Production        | 2 mg/kg and 10 mg/kg, oral         | 46% and 80% inhibition of IFNy production, respectively. |

Table 3: Selectivity Profile of BMS-986202 (Illustrative)



| Kinase        | Domain | Selectivity vs. TYK2 JH2<br>(Fold)               |
|---------------|--------|--------------------------------------------------|
| JAK1          | JH1    | Highly Selective                                 |
| JAK2          | JH1    | Highly Selective                                 |
| JAK3          | JH1    | Highly Selective                                 |
| Other Kinases | -      | Remarkably selective over other kinase families. |

Note: While specific fold-selectivity values are not readily available in the public domain, the literature consistently emphasizes the remarkable selectivity of **BMS-986202** for TYK2 over other JAK family members and the broader kinome due to its unique binding to the less conserved JH2 domain.

# Signaling Pathways and Experimental Workflows IL-23 Signaling Pathway and Inhibition by BMS-986202



Click to download full resolution via product page



Caption: IL-23 signaling cascade and the point of inhibition by BMS-986202.

# Experimental Workflow for Assessing BMS-986202 Efficacy in a Psoriasis Model



Click to download full resolution via product page

Caption: Workflow for the IL-23-induced acanthosis mouse model.



# Experimental Protocols TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a representative method for determining the binding affinity of compounds to the TYK2 JH2 domain.

#### Materials:

- Recombinant human TYK2 JH2 protein
- Fluorescently labeled probe (e.g., JH2 probe 1)
- Assay buffer (e.g., JH2 Binding Buffer)
- Test compound (BMS-986202) and controls
- 384-well black microplate
- Microplate reader capable of measuring fluorescence polarization

#### Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 384-well plate, add the diluted test compound or control.
- Add the fluorescently labeled probe to all wells except for the "blank" wells.
- Add the recombinant TYK2 JH2 protein to the "positive control" and "test inhibitor" wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the fluorescence polarization of each well using a microplate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.



# IL-23-Induced Acanthosis (Psoriasis) Mouse Model

This protocol outlines the induction and assessment of a psoriasis-like skin inflammation model in mice.

#### Animals:

• Female C57BL/6 mice, 8-10 weeks old.

#### Induction of Inflammation:

- Anesthetize the mice using isoflurane.
- Inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL of PBS) intradermally into the pinna of one ear. The contralateral ear can be injected with PBS as a control.
- Repeat the injections daily or every other day for a specified period (e.g., 4 to 16 days).

#### Treatment:

- Administer BMS-986202 orally at various doses (e.g., 3, 10, 30 mg/kg) daily, starting from the first day of IL-23 injections.
- Include a vehicle control group and a positive control group (e.g., an anti-IL-23 antibody like ustekinumab).

#### Assessment:

- Measure the thickness of both ears daily using a digital caliper.
- At the end of the study, euthanize the mice and collect the ear tissue.
- For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain
  with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis), and
  inflammatory cell infiltration.
- For cytokine analysis, homogenize the ear tissue and measure the levels of IL-17A and IL-22 using ELISA or multiplex assays.



# **Western Blot for STAT3 Phosphorylation**

This protocol describes a general method to assess the inhibition of STAT3 phosphorylation in a cellular context.

#### Cell Culture and Treatment:

- Culture a relevant cell line (e.g., human T-cells) to 70-80% confluency.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of **BMS-986202** for 1-2 hours.
- Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

#### Protein Extraction and Western Blotting:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30  $\mu$ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).



# **Clinical Development**

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT02763969) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986202** in healthy subjects, and to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical efficacy in subjects with moderate to severe psoriasis. The results of this trial have not yet been fully published.

## Conclusion

**BMS-986202** represents a promising therapeutic agent that selectively inhibits IL-23 signaling through a novel allosteric mechanism. By targeting the TYK2 JH2 domain, it effectively blocks the downstream activation of STAT3 and the production of pathogenic Th17 cytokines. Preclinical studies have demonstrated its efficacy in relevant models of inflammatory diseases. The high selectivity of **BMS-986202** for TYK2 may offer an improved safety profile compared to broader-acting JAK inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pivotal roles of T-helper 17-related cytokines, IL-17, IL-22, and IL-23, in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine Mediators of Th17 Function PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Role of BMS-986202 in Inhibiting IL-23 Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8144625#role-of-bms-986202-in-inhibiting-il-23-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com